molecular formula C7H9FN2O B13592967 2-Amino-2-(6-fluoropyridin-3-yl)ethan-1-ol

2-Amino-2-(6-fluoropyridin-3-yl)ethan-1-ol

Cat. No.: B13592967
M. Wt: 156.16 g/mol
InChI Key: MBNUBIXCAKWNQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-2-(6-fluoropyridin-3-yl)ethan-1-ol is a chemical compound with the molecular formula C7H9FN2O. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of both an amino group and a hydroxyl group in its structure makes it a versatile compound in various chemical reactions and applications.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(6-fluoropyridin-3-yl)ethan-1-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and may require catalysts to increase the reaction rate .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2-(6-fluoropyridin-3-yl)acetaldehyde, while substitution reactions can produce a variety of derivatives depending on the nucleophile used .

Scientific Research Applications

2-Amino-2-(6-fluoropyridin-3-yl)ethan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-2-(6-fluoropyridin-3-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with these targets, potentially modulating their activity. The fluorine atom can also influence the compound’s electronic properties, affecting its reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-(2-fluoropyridin-4-yl)ethan-1-ol
  • 2-Amino-2-(6-chloropyridin-3-yl)ethan-1-ol
  • 2-Amino-2-(6-bromopyridin-3-yl)ethan-1-ol

Uniqueness

2-Amino-2-(6-fluoropyridin-3-yl)ethan-1-ol is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its chloro and bromo analogs. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s stability and interactions with other molecules, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C7H9FN2O

Molecular Weight

156.16 g/mol

IUPAC Name

2-amino-2-(6-fluoropyridin-3-yl)ethanol

InChI

InChI=1S/C7H9FN2O/c8-7-2-1-5(3-10-7)6(9)4-11/h1-3,6,11H,4,9H2

InChI Key

MBNUBIXCAKWNQX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1C(CO)N)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.